molecular formula C9H12N2O4S B6145872 tert-butyl N-(5-nitrothiophen-2-yl)carbamate CAS No. 79023-58-8

tert-butyl N-(5-nitrothiophen-2-yl)carbamate

Cat. No.: B6145872
CAS No.: 79023-58-8
M. Wt: 244.3
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Description

tert-Butyl N-(5-nitrothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₂N₂O₄S. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is known for its unique structure, which includes a nitro group attached to a thiophene ring, making it a valuable intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-nitrothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study the effects of nitrothiophene derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets .

Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromothiophen-2-yl)carbamate
  • tert-Butyl N-(5-chlorothiophen-2-yl)carbamate
  • tert-Butyl N-(5-methylthiophen-2-yl)carbamate

Comparison:

Properties

CAS No.

79023-58-8

Molecular Formula

C9H12N2O4S

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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